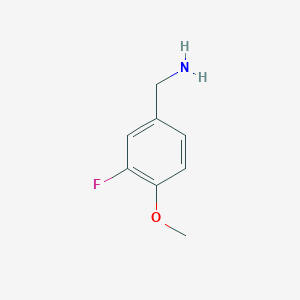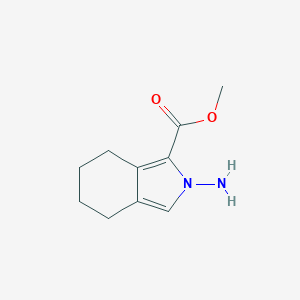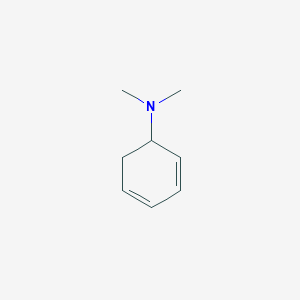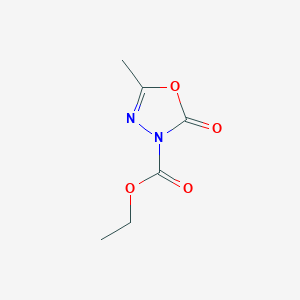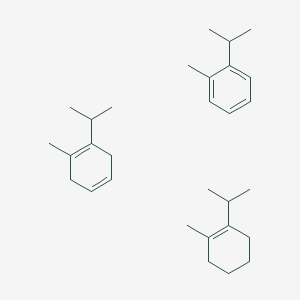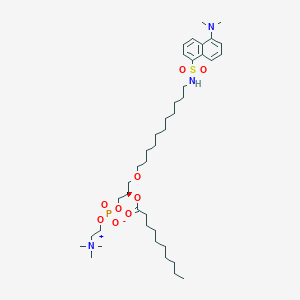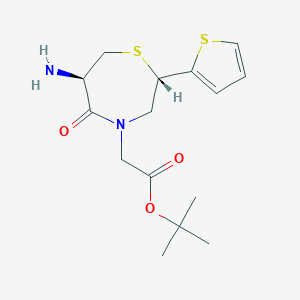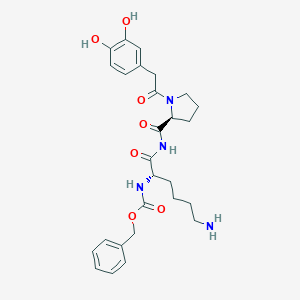
Dopamine, N-benzyloxycarboxyl-lys-pro-amide-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine, N-benzyloxycarboxyl-lys-pro-amide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the neurotransmitter dopamine, which plays a crucial role in the regulation of various physiological and behavioral processes in the brain. The unique properties of dopamine, N-benzyloxycarboxyl-lys-pro-amide make it an attractive tool for investigating the mechanisms underlying these processes.
Wirkmechanismus
Dopamine, N-benzyloxycarboxyl-lys-pro-amide acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in the release of dopamine, which in turn leads to the various physiological and behavioral effects associated with dopamine signaling.
Biochemische Und Physiologische Effekte
The effects of dopamine, N-benzyloxycarboxyl-lys-pro-amide are largely dependent on the specific dopamine receptor subtype that is activated. For example, activation of the D1 receptor subtype has been shown to increase motivation and reward-seeking behavior, while activation of the D2 receptor subtype has been shown to decrease these behaviors. Additionally, dopamine, N-benzyloxycarboxyl-lys-pro-amide has been shown to modulate the activity of various neurotransmitter systems, including the glutamate and GABA systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dopamine, N-benzyloxycarboxyl-lys-pro-amide in lab experiments is its high potency and specificity for dopamine receptors. This allows researchers to selectively activate dopamine receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of dopamine signaling.
Zukünftige Richtungen
There are many potential future directions for research involving dopamine, N-benzyloxycarboxyl-lys-pro-amide. One area of interest is the development of new compounds that can selectively target different dopamine receptor subtypes, allowing for a more nuanced understanding of dopamine signaling. Additionally, there is growing interest in the use of dopamine, N-benzyloxycarboxyl-lys-pro-amide in the development of new treatments for neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Finally, future research may also focus on the use of this compound in the study of the role of dopamine in social behavior and cognition.
Synthesemethoden
Dopamine, N-benzyloxycarboxyl-lys-pro-amide is typically synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of amino acids to a growing peptide chain, with each step being facilitated by chemical activation of the amino acid. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Dopamine, N-benzyloxycarboxyl-lys-pro-amide has been used extensively in scientific research to investigate the mechanisms underlying various physiological and behavioral processes. For example, it has been used to study the role of dopamine in reward processing, addiction, and motivation. Additionally, this compound has been used to investigate the effects of dopamine on learning and memory, as well as its potential therapeutic applications in the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
117992-59-3 |
|---|---|
Produktname |
Dopamine, N-benzyloxycarboxyl-lys-pro-amide- |
Molekularformel |
C27H34N4O7 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C27H34N4O7/c28-13-5-4-9-20(29-27(37)38-17-18-7-2-1-3-8-18)25(35)30-26(36)21-10-6-14-31(21)24(34)16-19-11-12-22(32)23(33)15-19/h1-3,7-8,11-12,15,20-21,32-33H,4-6,9-10,13-14,16-17,28H2,(H,29,37)(H,30,35,36)/t20-,21-/m0/s1 |
InChI-Schlüssel |
BRQQWGQUYHXAEK-SFTDATJTSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
Andere CAS-Nummern |
117992-59-3 |
Synonyme |
dopamine, N-benzyloxycarboxyl-Lys-Pro-amide- Z-dopamide-lysyl-proline Z-lysyl-prolyl-dopamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



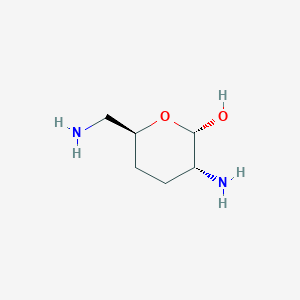
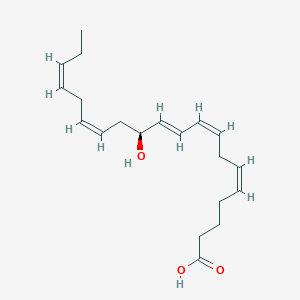
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
